molecular formula C6H4F3NO2 B12306160 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one

Cat. No.: B12306160
M. Wt: 179.10 g/mol
InChI Key: CBJVNUIBVQXUHT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one is a chemical compound that features a trifluoromethyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one typically involves the trifluoroacylation of oxazoles. A feasible, scalable, and cost-effective method for the synthesis of low-molecular-weight 2-(trifluoroacetyl)oxazoles from the corresponding oxazoles and trifluoroacetic anhydride has been elaborated . This procedure can be scaled up to produce significant quantities of the desired ketones in a single run.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of trifluoroacetic anhydride and oxazole derivatives under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced using specific reducing agents to yield alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride for acylation, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation.

Major Products Formed

The major products formed from these reactions include trifluoroacetylated oxazoles, alcohol derivatives, and various substituted oxazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group and oxazole ring contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one is unique due to the presence of both a trifluoromethyl group and an oxazole ring. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications.

Properties

Molecular Formula

C6H4F3NO2

Molecular Weight

179.10 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanone

InChI

InChI=1S/C6H4F3NO2/c1-3-2-10-5(12-3)4(11)6(7,8)9/h2H,1H3

InChI Key

CBJVNUIBVQXUHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)C(=O)C(F)(F)F

Origin of Product

United States

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